molecular formula C4H2Br2F2N2 B6223534 2-bromo-1-(bromodifluoromethyl)-1H-imidazole CAS No. 2763779-80-0

2-bromo-1-(bromodifluoromethyl)-1H-imidazole

Cat. No.: B6223534
CAS No.: 2763779-80-0
M. Wt: 275.9
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Description

2-Bromo-1-(bromodifluoromethyl)-1H-imidazole is a halogenated imidazole derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-(bromodifluoromethyl)-1H-imidazole typically involves the bromination of 1-(difluoromethyl)-1H-imidazole. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of impurities and maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(bromodifluoromethyl)-1H-imidazole can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and reduction: The imidazole ring can be oxidized or reduced under appropriate conditions.

    Coupling reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-azido-1-(difluoromethyl)-1H-imidazole.

Scientific Research Applications

2-Bromo-1-(bromodifluoromethyl)-1H-imidazole has several applications in scientific research:

    Medicinal chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition or receptor modulation.

    Organic synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Materials science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or enhanced electronic characteristics.

Mechanism of Action

The mechanism by which 2-bromo-1-(bromodifluoromethyl)-1H-imidazole exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of bromine and difluoromethyl groups can enhance the compound’s binding affinity and selectivity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-fluorobenzene
  • 2-Bromo-1,3-dimethoxybenzene
  • 2-Bromo-1-fluoro-4-nitrobenzene

Uniqueness

Compared to these similar compounds, 2-bromo-1-(bromodifluoromethyl)-1H-imidazole is unique due to the presence of both bromine and difluoromethyl groups on the imidazole ring. This combination of substituents can significantly influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in various chemical and biological applications.

Properties

CAS No.

2763779-80-0

Molecular Formula

C4H2Br2F2N2

Molecular Weight

275.9

Purity

95

Origin of Product

United States

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